3-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-3-10-7-5(6)1-4(2-9-7)11(12)13/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNOOJJDRGVAFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
De Novo Synthesis Routes to the Pyrrolo[2,3-b]pyridine Core
The construction of the fundamental 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole (B17877), is the foundational step. Chemists have developed several robust strategies, including classical cyclization reactions, condensation approaches with pyridine (B92270) fragments, and modern transition-metal-catalyzed methods.
Cyclization Reactions for Pyrrole (B145914) Ring Formation
The formation of the pyrrole ring fused to a pre-existing pyridine is a common and effective strategy. These methods often parallel well-established indole (B1671886) syntheses.
Modified versions of the Madelung and Fischer indole syntheses have been successfully adapted for the preparation of various 2-, 3-, and 4-substituted 1H-pyrrolo[2,3-b]pyridines. rsc.org The Fischer indole synthesis, for instance, would involve the reaction of a suitable pyridine-based hydrazine (B178648) with a ketone or aldehyde, followed by acid-catalyzed cyclization and ammonia (B1221849) elimination. The Madelung synthesis variant would utilize the intramolecular cyclization of an N-(pyridyl)alkanamide at high temperatures with a strong base.
Another powerful cyclization approach involves the reaction of 5-amino-1-substituted-1H-pyrrole-3-carbonitriles with reagents like sodium nitro-malonaldehyde to construct the pyridine ring, yielding 7-azaindole frameworks that already incorporate a nitro group at the C5 position. uni-rostock.de Furthermore, silver-catalyzed intramolecular cyclization of acetylenic free amines provides a direct route to 7-azaindoles without the need for harsh catalysts or protecting groups. organic-chemistry.org
Condensation Reactions with Pyridine Precursors
An alternative to building the pyrrole ring is to construct the pyridine ring onto a pyrrole precursor. Cyclo-condensation reactions offer an effective route for this transformation. For example, a two-component reaction between a 2-amino-1H-pyrrole-3-carbonitrile derivative and an active methylene (B1212753) compound, such as an α,β-unsaturated ketone (chalcone), can be catalyzed by acid to produce the substituted 1H-pyrrolo[2,3-b]pyridine core. researchgate.net
General principles of pyridine synthesis, such as the Hantzsch pyridine synthesis, can also be adapted. This involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia equivalent to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. mdpi.com
| Method Type | General Description | Key Precursors | Reference |
|---|---|---|---|
| Fischer/Madelung Type Cyclization | Intramolecular cyclization to form the pyrrole ring onto a pyridine scaffold. | Pyridine hydrazines, N-(pyridyl)alkanamides | rsc.org |
| Condensation/Cyclization | Condensation of a pyrrole derivative with a 1,3-dicarbonyl equivalent to form the pyridine ring. | 5-Amino-1H-pyrrole-3-carbonitriles, active methylene compounds | uni-rostock.deresearchgate.net |
| Transition Metal-Catalyzed Annulation | Palladium-catalyzed cross-coupling and subsequent cyclization to form the fused bicyclic system. | Chloro-aminopyridines, alkynes, boronic acids | organic-chemistry.orgnih.gov |
Transition Metal-Catalyzed Annulation Approaches
Modern synthetic organic chemistry heavily relies on transition-metal catalysis to construct complex molecular frameworks efficiently. The synthesis of the 7-azaindole core has benefited significantly from these advancements, particularly through palladium-catalyzed reactions.
One prominent strategy involves a one-pot process starting from electron-deficient o-chloroarylamines (in this case, a chloro-aminopyridine). organic-chemistry.org This method features a copper-free Sonogashira alkynylation followed by a base-mediated indolization reaction to furnish the N-alkylated azaindole. Similarly, a Suzuki-Miyaura coupling between a chloro-aminopyridine and (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization, provides a protecting-group-free route to the scaffold. organic-chemistry.org These cross-coupling strategies are versatile and allow for the introduction of various substituents, forming the basis for creating diverse libraries of 7-azaindole derivatives. nih.gov
Regioselective Functionalization for 3-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Once the 1H-pyrrolo[2,3-b]pyridine core is assembled, the introduction of the chloro and nitro groups at specific positions is required to yield the final product. This stage is governed by the principles of electrophilic aromatic substitution, where the inherent electronic properties of the 7-azaindole ring system and the influence of existing substituents dictate the outcome.
Electrophilic Chlorination at C3 Position
The 1H-pyrrolo[2,3-b]pyridine system is electron-rich, particularly in the pyrrole portion of the molecule, making it susceptible to electrophilic attack. Experimental studies have shown that electrophilic substitution reactions, including halogenation, preferentially occur at the C3 position. rsc.org This regioselectivity is because the C3 position is the most nucleophilic carbon on the pyrrole ring, and the carbocation intermediate formed upon electrophilic attack at this site is more stable compared to attack at other positions.
The synthesis of 3-chloro-1H-pyrrolo[2,3-b]pyridine can be achieved by treating the parent 7-azaindole with a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2). pipzine-chem.com The reaction conditions, including solvent and temperature, must be carefully controlled to prevent over-halogenation or side reactions. pipzine-chem.com
In addition to traditional chemical methods, biocatalysis offers a highly selective alternative. The flavin-dependent halogenase enzyme PrnC has been characterized and shown to regioselectively chlorinate the C3 position of various pyrrolic heterocycles under mild, environmentally benign conditions. nih.gov
Nitration at C5 Position: Mechanistic Insights and Selectivity Control
While direct electrophilic attack on the unsubstituted 7-azaindole ring favors the C3 position, the synthesis of the target compound requires nitration at the C5 position on the pyridine ring. rsc.org This outcome is achieved through substrate control, where the presence of the chlorine atom at C3 alters the electronic distribution of the entire ring system and directs the subsequent nitration.
After the synthesis of 3-chloro-1H-pyrrolo[2,3-b]pyridine, the subsequent nitration step is performed. The C3-chloro substituent is an electron-withdrawing group, which deactivates the pyrrole ring towards further electrophilic attack. This deactivation, combined with the inherent electron-deficient nature of the pyridine ring, makes the pyridine moiety the next target for substitution. The nitrogen atom in the pyridine ring directs electrophiles to the C3 and C5 positions. Since C3 is already occupied by a chloro group, the incoming electrophile, the nitronium ion (NO₂⁺) generated from a nitrating mixture (e.g., HNO₃/H₂SO₄), is directed to the C5 position.
This controlled, stepwise functionalization is crucial for achieving the desired substitution pattern. A highly regiocontrolled route to a related compound, 5-bromo-4-chloro-3-nitro-7-azaindole, has been developed starting from the parent 7-azaindole, demonstrating that sequential halogenation and nitration can be precisely managed to produce highly functionalized azaindole derivatives on a large scale. researchgate.netacs.org This precedent confirms that the introduction of a halogen followed by nitration is a viable and controlled strategy to access C5-nitrated products.
| Reaction | Target Position | Typical Reagents | Mechanistic Rationale for Selectivity | Reference |
|---|---|---|---|---|
| Electrophilic Chlorination | C3 | N-Chlorosuccinimide (NCS), SO₂Cl₂ | The C3 position of the pyrrole ring is the most nucleophilic site in the unsubstituted 7-azaindole core. | rsc.orgpipzine-chem.com |
| Electrophilic Nitration | C5 | HNO₃/H₂SO₄ | Performed on the 3-chloro-7-azaindole (B1280606) intermediate. The C3-chloro group deactivates the pyrrole ring, and the pyridine nitrogen directs the electrophile to the C5 position. | rsc.orgresearchgate.netacs.org |
Sequential Introduction of Chloro and Nitro Substituents
The synthesis of this compound is typically achieved through the stepwise functionalization of the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. The order and method of introducing the chloro and nitro groups are critical for achieving the desired regiochemistry and yield. Electrophilic substitution reactions on the 7-azaindole nucleus predominantly occur at the 3-position of the electron-rich pyrrole ring. rsc.org
A common strategy involves the initial nitration of the 7-azaindole, followed by chlorination, or vice-versa. For instance, the nitration of 7-azaindole can be performed to yield 3-nitro-1H-pyrrolo[2,3-b]pyridine, which is then subjected to a chlorinating agent. Conversely, chlorination can precede nitration. A highly regioselective process has been reported for the synthesis of a related compound, 5-bromo-4-chloro-3-nitro-7-azaindole, which starts with the parent 7-azaindole. researchgate.netacs.org This process involves a sequence of nitration and halogenation steps, showcasing a controlled, sequential introduction of substituents. researchgate.netacs.org
An alternative approach involves the modification of a saturated precursor. For example, 7-azaindoline, the reduced form of 7-azaindole, can be nitrated at the 5-position of the pyridine ring using a mixture of fuming nitric acid and concentrated sulfuric acid. acs.org This intermediate, 5-nitro-7-azaindoline, can then be dehydrogenated (aromatized) to form 5-nitro-1H-pyrrolo[2,3-b]pyridine. acs.org Subsequent chlorination at the 3-position would yield the final product. This method leverages the different reactivity of the saturated pyridine ring to direct the nitration to the 5-position. acs.org
The table below summarizes typical reagents used in these sequential transformations.
Interactive Table: Reagents for Sequential Functionalization| Transformation | Reagent(s) | Position Targeted | Reference(s) |
|---|---|---|---|
| Nitration | Fuming HNO₃ / H₂SO₄ | C3 or C5 | rsc.orgacs.org |
| Chlorination | N-Chlorosuccinimide (NCS) | C3 or C4 | researchgate.netacs.org |
| Bromination | N-Bromosuccinimide (NBS) | C5 | researchgate.netacs.org |
| Dehydrogenation | Catalytic Hydrogenation (e.g., using Dowtherm) | Aromatization of Pyrrole Ring | acs.org |
Precursor Chemistry and Advanced Starting Materials
The construction of the core 1H-pyrrolo[2,3-b]pyridine skeleton, prior to the introduction of chloro and nitro groups, relies on a variety of precursor molecules and advanced starting materials. These methods typically involve building the pyrrole ring onto a pre-functionalized pyridine or vice versa. rsc.orgnsf.gov
Many synthetic strategies begin with substituted pyridines. nih.gov A prominent route is the Sonogashira coupling of an ortho-amino-halopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the azaindole ring. nih.govresearchgate.net For instance, 2-amino-3-iodopyridine (B10696) is a common precursor that can be coupled with alkynes like trimethylsilylacetylene. nih.govorganic-chemistry.org The subsequent cyclization can be catalyzed by copper(I) iodide, sometimes under microwave irradiation. nih.gov To prepare a nitro-substituted core, a starting material like 2-amino-3-iodo-5-nitropyridine can be used directly in a Sonogashira-based strategy. nih.gov
Another powerful method is the Bartoli indole synthesis, which is suitable for creating the azaindole core from nitro-pyridines and vinyl Grignard reagents. nbuv.gov.ua The Fischer indole synthesis, while a classic method, often gives poor results with pyridinyl hydrazines due to the harsh conditions required. acs.org
The Leimgruber-Batcho indole synthesis provides a versatile route. A modified version, known as the Hands-Barrow synthesis, utilizes the dilithiation of 2-(tert-butylcarbonylamino)-3-methylpyridine to form the 7-azaindole scaffold after quenching with an electrophile and subsequent cyclization. acs.org
More advanced strategies employ domino reactions. For example, a one-pot method for synthesizing 7-azaindoles has been developed from 2-fluoro-3-methylpyridine (B30981) and various aldehydes, controlled by the choice of an alkali-amide base like LiN(SiMe₃)₂ or KN(SiMe₃)₂. nsf.govrsc.org These methods provide rapid access to functionalized azaindole cores that can be further elaborated. nsf.govrsc.org
Interactive Table: Key Precursors for 7-Azaindole Synthesis
| Precursor Type | Specific Example(s) | Synthetic Method | Reference(s) |
|---|---|---|---|
| Aminohalopyridine | 2-Amino-3-iodopyridine | Sonogashira Coupling/Cyclization | nih.govorganic-chemistry.org |
| Aminohalonitropyridine | 2-Amino-3-iodo-5-nitropyridine | Sonogashira Coupling/Cyclization | nih.gov |
| Substituted Picoline | 2-Fluoro-3-methylpyridine | Chichibabin/Domino Reactions | nsf.govnih.gov |
| Protected Aminopicoline | 2-(tert-Butylcarbonylamino)-3-methylpyridine | Leimgruber-Batcho/Hands-Barrow | acs.org |
| Dichloropyridine | 2,6-Dichloropyridine | Multi-step synthesis | organic-chemistry.org |
Post-Synthetic Modifications and Derivatization of the Core Structure
Strategies for Further Functionalization of this compound
The this compound scaffold is a valuable intermediate, primed for further chemical modification at multiple positions. The existing substituents serve as handles for introducing additional complexity and diversity.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position (if synthesized as a 4-chloro isomer) or a halogen at the C3 position is susceptible to displacement by various nucleophiles. researchgate.net Research on the related 5-bromo-4-chloro-3-nitro-7-azaindole demonstrates that the C4-chloro substituent can be selectively displaced by amines and other nucleophiles, a strategy directly applicable to the title compound. researchgate.net This allows for the introduction of diverse side chains crucial for building libraries of potential bioactive molecules.
Reduction of the Nitro Group: The nitro group at the C5 position is readily reduced to an amino group (NH₂). Standard reduction conditions, such as catalytic hydrogenation, can be employed. acs.org The resulting 5-amino-3-chloro-1H-pyrrolo[2,3-b]pyridine is a key intermediate. The newly formed amino group can be acylated, alkylated, or used in coupling reactions to attach a wide array of functional groups. nih.gov
Metal-Catalyzed Cross-Coupling: The chloro substituent can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds. nih.gov While the chloro group is less reactive than bromo or iodo analogues, appropriate ligand and catalyst systems can facilitate these transformations.
N-Functionalization: The pyrrole nitrogen (N1) can be alkylated or arylated. nih.gov Protection of this nitrogen with groups like tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM) is often a necessary step in multi-step syntheses to prevent unwanted side reactions before being removed in a final step. nih.govnih.gov
Green Chemistry Principles and Sustainable Synthetic Approaches
The application of green chemistry principles is increasingly important in the synthesis of heterocyclic compounds like 7-azaindoles to minimize environmental impact. numberanalytics.com
Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically accelerate reactions in the synthesis of 7-azaindole derivatives, often leading to higher yields and cleaner reaction profiles in shorter times. researchgate.netnih.gov
Greener Solvents and Catalysts: Efforts are being made to replace hazardous solvents like DMF and NMP with more environmentally benign alternatives such as acetonitrile (B52724) or even water. organic-chemistry.orgrsc.orgscispace.com Silver-catalyzed cyclization of acetylenic amines to form 7-azaindoles has been successfully performed in water. organic-chemistry.org Furthermore, the use of non-toxic and inexpensive catalysts, such as those based on iron or copper instead of precious metals like palladium, is a key area of green chemistry research. researchgate.net
Process Chemistry and Scalable Synthesis Considerations
Transitioning a synthetic route from laboratory scale to industrial production introduces significant challenges related to safety, cost, robustness, and purity. For compounds like this compound, which serve as intermediates for pharmaceuticals, process chemistry focuses on developing efficient and scalable syntheses.
Research on the large-scale synthesis of related compounds like 5-nitro-7-azaindole and 5-bromo-4-chloro-3-nitro-7-azaindole provides critical insights. researchgate.netacs.orgacs.orgacs.org Key considerations for scalability include:
Cost of Starting Materials: Utilizing inexpensive and readily available starting materials, such as 2-amino-5-nitropyridine, is crucial for economic viability. acs.org
Process Simplicity: Successful scale-up favors routes that avoid hazardous reagents, extreme temperatures, and, critically, chromatographic purifications. researchgate.netacs.org Isolation of intermediates and the final product via direct crystallization or precipitation is highly preferred as it is more amenable to large-scale operations than column chromatography. researchgate.netacs.org
Regioselectivity and Impurity Control: On a large scale, controlling the formation of regioisomeric impurities is paramount. Developing highly regioselective reaction steps, such as the bromination of 4-chloro-3-nitro-7-azaindole, ensures the final product meets stringent purity requirements without costly purification procedures. researchgate.netacs.org
Safety: Reactions involving nitrating agents or potentially unstable intermediates must be carefully controlled with respect to temperature and addition rates to manage exothermic events. acs.org
A scalable process for 5-nitro-7-azaindole was successfully demonstrated on a multi-kilogram scale using a metal-free cycloisomerization, highlighting the feasibility of producing these scaffolds in large quantities with consistent yield and purity. acs.orgacs.org Similarly, the route to 5-bromo-4-chloro-3-nitro-7-azaindole was proven on a >50 kg scale, delivering the product in high purity. researchgate.net These examples underscore the importance of robust, high-yielding reaction sequences for the industrial production of functionalized 7-azaindoles.
Chemical Reactivity and Transformation Mechanisms
Reactions Involving the Nitro Group
The nitro group at the C5 position of the 1H-pyrrolo[2,3-b]pyridine core is a versatile functional group that can undergo several important transformations. Its strong electron-withdrawing nature also influences the reactivity of the entire heterocyclic system.
Catalytic Reduction of the Nitro Group to Amino Derivatives
The conversion of the nitro group to an amino group is a fundamental transformation in the synthesis of various derivatives. This reduction is typically achieved through catalytic hydrogenation or with the use of reducing agents like tin(II) chloride.
Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds. nih.gov This process generally involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas. google.commdpi.com The reaction conditions are typically mild, making this method compatible with a variety of other functional groups. For instance, the reduction of related nitroaromatic compounds has been successfully carried out at ambient temperature and pressure in aqueous solutions. mdpi.com In the context of 7-azaindole (B17877) derivatives, catalytic hydrogenation has been used to prepare 5-amino derivatives from their 5-nitro precursors. researchgate.net The general transformation can be represented as follows:
General scheme for the catalytic reduction of the nitro group.
Another common method for the reduction of nitro groups in heterocyclic compounds is the use of tin(II) chloride (SnCl2) in an acidic medium, such as ethanol (B145695) or hydrochloric acid. researchgate.net This method is particularly useful when catalytic hydrogenation might affect other reducible groups in the molecule. The reaction typically proceeds at elevated temperatures. For example, the reduction of 3-halogeno-4-nitroindazoles to the corresponding 4-aminoindazoles has been achieved using anhydrous SnCl2 in absolute ethanol at 60°C. researchgate.net
Table 1: Conditions for Catalytic Reduction of Related Nitro-Heterocyclic Compounds This table is interactive. Click on the headers to sort the data.
| Substrate | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 3-halogeno-4-nitroindazole | Anhydrous SnCl2, absolute ethanol, 60°C | 4-amino-3-halogeno-indazole | researchgate.net |
| 1-chloro-2,4-dinitro-chlorobenzene | 5% Pt/C catalyst, methanol, H2 (10 bar), 60°C | 3-amino-4-chloroacetanilide | google.com |
| p-chloronitrobenzene | Pd/γ-Al2O3@ASMA pellet catalyst, H2 | p-chloroaniline | mdpi.com |
Photochemical Transformations of the Nitro Moiety
The photochemistry of nitroaromatic compounds has been extensively studied, and these transformations can offer alternative synthetic pathways. While specific photochemical studies on 3-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine are not widely reported, the behavior of related nitro-indoline compounds provides insight into potential reaction pathways.
Studies on 1-acyl-7-nitroindolines have shown that these molecules can undergo photocleavage upon irradiation with UV light. nih.gov The efficiency and products of these reactions are highly dependent on the other substituents present on the aromatic ring. For example, the presence of additional electron-donating or electron-withdrawing groups can either enhance or suppress the photochemical reaction. nih.gov In some cases, photolysis of dinitroindoline derivatives leads to a mixture of products, including the corresponding dinitroindolines and 5-nitro-7-nitrosoindoles. nih.gov These findings suggest that the photochemical transformation of this compound could potentially lead to various products, depending on the reaction conditions and the electronic properties of the excited state.
Reactions Involving the Chloro Group
The chlorine atom at the C3 position of the 1H-pyrrolo[2,3-b]pyridine ring is susceptible to displacement through nucleophilic aromatic substitution and can participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Nucleophilic Aromatic Substitution (SNAr) Reactions at C3
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. The pyridine (B92270) ring of the 7-azaindole nucleus is inherently electron-deficient, and this is further enhanced by the presence of the electron-withdrawing nitro group at the C5 position. This electronic arrangement makes the C3 position, which is ortho to one of the ring nitrogens, susceptible to nucleophilic attack.
SNAr reactions on chloropyridines, especially those activated by nitro groups, with nucleophiles such as amines are well-documented. youtube.comresearchgate.net These reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity. The reaction of amines with halopyridines can sometimes be slow and may require heating to proceed at a reasonable rate. youtube.com
While specific examples of SNAr on this compound are limited in the literature, studies on related halo-7-azaindoles demonstrate the feasibility of this transformation. For instance, palladium-catalyzed amination of unprotected halo-7-azaindoles has been achieved with a variety of primary and secondary amines. mit.edu Although this is a metal-catalyzed process, it highlights the reactivity of the halo-azaindole core towards amination. Thermal SNAr reactions of 4-chloro-7-azaindole (B22810) derivatives with amines have also been explored. ntnu.no
Metal-Catalyzed Cross-Coupling Reactions at C3
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro group at the C3 position of this compound serves as an excellent handle for such transformations.
The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is one of the most versatile methods for C-C bond formation. uni-rostock.de This reaction has been successfully applied to a variety of nitrogen-containing heterocycles, including 7-azaindoles. nih.govntnu.no
The coupling of 3-chloro-substituted 7-azaindoles with various aryl and heteroaryl boronic acids allows for the synthesis of a diverse range of 3-aryl-7-azaindole derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), often in combination with phosphine (B1218219) ligands like Xantphos or DavePhos. beilstein-journals.org
Table 2: Conditions for Suzuki-Miyaura Coupling of Related Chloro-Heterocyclic Compounds This table is interactive. Click on the headers to sort the data.
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent/Temp | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-chloroindazole | 5-indole boronic acid | Pd source (2 mol%), SPhos/XPhos (3 mol%) | K3PO4 | Dioxane/H2O, 100°C | Modest to high | nih.gov |
| 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | phenylboronic acid | Pd2(dba)3, PPh3 | K2CO3 | Dioxane/H2O, 100°C | - | ntnu.no |
| 3,5-dichloro-1,2,4-thiadiazole | 4-methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/reflux | 75% (mono-arylated) | nih.gov |
The reactivity of the C3-chloro group in Suzuki-Miyaura coupling provides a straightforward route to novel 1H-pyrrolo[2,3-b]pyridine derivatives with potential applications in medicinal chemistry and materials science. rsc.orgnih.govimist.ma
Sonogashira Coupling for Alkynylation
The Sonogashira reaction is a powerful and widely utilized cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.netwikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org In the context of this compound, the chloro group at the C3 position serves as the halide partner for this transformation, enabling the introduction of various alkynyl moieties.
The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyrrolopyridine. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final alkynylated product and regenerates the palladium(0) catalyst. wikipedia.org
The reaction's efficiency with chloroarenes, such as this compound, can be challenging compared to bromo or iodo analogs, often requiring more active catalyst systems. researchgate.net The presence of the nitro group, a strong electron-withdrawing group, can influence the reactivity of the C-Cl bond. Research on related bromofluorocyanopyridines has shown that Sonogashira couplings can be performed efficiently, tolerating various functional groups on the alkyne partner, including free alcohols and amines. soton.ac.uk Successful coupling often relies on the careful selection of the palladium catalyst, ligands, copper source, and base. organic-chemistry.orgsoton.ac.uk
Table 1: Typical Conditions for Sonogashira Coupling
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Primary catalyst for C-C bond formation. researchgate.net |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of copper acetylide. wikipedia.orgsoton.ac.uk |
| Ligand | Triphenylphosphine (PPh₃), XPhos, RuPhos | Stabilizes and activates the palladium catalyst. nih.gov |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Acts as a solvent and neutralizes the HX byproduct. soton.ac.uk |
| Solvent | Tetrahydrofuran (THF), 1,4-Dioxane, Acetonitrile (B52724) | Provides the reaction medium. soton.ac.uknih.gov |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide and an amine. organic-chemistry.orgmdpi.com For this compound, this reaction provides a direct route to synthesize 3-amino derivatives, which are common structural motifs in medicinally important compounds. nih.gov
The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by coordination of the amine to the palladium complex. Deprotonation of the coordinated amine by a base forms a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond, yielding the aminated product and regenerating the active Pd(0) catalyst. organic-chemistry.org
The success of the Buchwald-Hartwig amination on chloro-substituted heterocycles often depends on the choice of a suitable palladium catalyst and a sterically bulky, electron-rich phosphine ligand. nih.govorganic-chemistry.org Ligands such as BINAP and Xantphos have proven effective in these transformations. researchgate.net The presence of the acidic N-H proton on the pyrrole (B145914) ring can interfere with the reaction, making N-protection, for instance with a trimethylsilylethoxymethyl (SEM) group, essential for successful amination. nih.gov The choice of base, such as cesium carbonate (Cs₂CO₃), is also critical for the reaction's success. researchgate.net
Table 2: Catalytic Systems for Buchwald-Hartwig Amination
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. researchgate.net |
| Ligand | XPhos, RuPhos, BINAP, Xantphos | Facilitates oxidative addition and reductive elimination. nih.govresearchgate.net |
| Base | Cs₂CO₃, K₂CO₃, NaOtBu | Promotes deprotonation of the amine. nih.govresearchgate.net |
| Solvent | Toluene, Dioxane | Inert reaction medium. researchgate.net |
Reactivity of the Pyrrolo[2,3-b]pyridine Ring System
Electrophilic Aromatic Substitution at Unsubstituted Positions
Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In the 7-azaindole scaffold, the reactivity towards electrophiles is complex. The pyrrole ring is generally electron-rich and more susceptible to electrophilic attack than the pyridine ring. wikipedia.orgyoutube.com However, in this compound, the situation is modified by the substituents.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which significantly slows the rate of electrophilic substitution compared to benzene. wikipedia.org This deactivation is severely amplified by the potent electron-withdrawing nitro group at the C5 position. Furthermore, under the acidic conditions often required for SₑAr reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, further deactivating the ring to attack. wikipedia.orgrsc.org
Conversely, the pyrrole ring contains a nitrogen atom that can donate its lone pair of electrons into the ring, making it activated towards electrophilic attack. wikipedia.org However, the chloro group at C3 and the nitro group's influence from the adjacent ring diminish this reactivity. The most likely positions for electrophilic attack on the unsubstituted carbons (C2, C4, C6) would be determined by the stability of the resulting cationic intermediate (sigma complex). Given the strong deactivation of the pyridine part of the molecule, any potential electrophilic substitution would preferentially occur on the pyrrole ring, likely at the C2 position, if conditions could overcome the deactivating effects of the existing substituents.
Alkylation and Acylation Reactions at Nitrogen Atoms
The 1H-pyrrolo[2,3-b]pyridine system possesses two nitrogen atoms capable of undergoing alkylation or acylation: the pyrrole nitrogen (N1) and the pyridine nitrogen (N7). The pyrrole N-H is weakly acidic and can be deprotonated by a suitable base to form an anion, which is a potent nucleophile. This allows for straightforward N1-alkylation or N1-acylation. These reactions are crucial for installing protecting groups, such as the SEM group, which can be vital for subsequent cross-coupling reactions. nih.gov
Alkylation or acylation at the pyridine nitrogen (N7) is also possible, leading to the formation of a positively charged pyridinium (B92312) salt. This process generally requires a more reactive electrophile (e.g., a potent alkylating agent like methyl iodide) compared to N1-alkylation. The relative reactivity of the two nitrogen atoms can be controlled by the reaction conditions and the nature of the electrophile.
Ring-Opening and Rearrangement Pathways
While the pyrrolo[2,3-b]pyridine core is generally stable, it can undergo ring-opening or rearrangement reactions under specific, often harsh, conditions. nih.gov The presence of a nitro group can make the heterocyclic system susceptible to nucleophilic attack that can initiate ring cleavage. For instance, studies on the related 3-nitrochromone have shown that it readily undergoes ring-opening and subsequent recyclization reactions when treated with various nucleophiles. researchgate.net
Peracid oxidation of certain substituted pyrrolo[2,3-b]pyridines has been shown to lead to ring-opened products rather than the expected N-oxides. rsc.org For example, 1-methyl-2,3-diphenyl-1H-pyrrolo[2,3-b]pyridine yields a ring-opened product upon treatment with a peracid. rsc.org Similarly, challenges in the deprotection of a SEM-protected 7-azaindole derivative led to the formation of a tricyclic eight-membered ring, a product of a complex rearrangement pathway. nih.gov These findings suggest that this compound could be susceptible to similar ring-opening or rearrangement pathways, particularly under oxidative conditions or in the presence of strong nucleophiles or acids. rsc.org
Dimerization and Oligomerization Phenomena
Dimerization of 7-azaindole derivatives has been observed under certain reaction conditions. A notable example occurred during the attempted deprotection of a complex 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivative using trifluoroacetic acid (TFA). nih.gov The release of formaldehyde (B43269) from the SEM protecting group under acidic conditions led to the formation of various side products, including a sterically crowded, tricyclic eight-membered dimer. nih.gov This indicates that reactive intermediates generated during a reaction can facilitate intermolecular reactions, leading to dimerization. The specific electronic and steric properties of this compound could potentially favor or disfavor such dimerization pathways depending on the reaction intermediates formed.
Advanced Structural Characterization and Elucidation
X-ray Crystallographic Analysis of Solid-State Structures
While specific crystallographic data for 3-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is not publicly available, analysis of closely related pyrrolo[2,3-b]pyridine (7-azaindole) derivatives allows for a well-grounded prediction of its solid-state characteristics.
The molecular structure of this compound consists of a fused five-membered pyrrole (B145914) ring and a six-membered pyridine (B92270) ring. Studies on analogous compounds, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine and 4-chloro-1H-pyrrolo[2,3-d]pyrimidine, show that the fused bicyclic system is essentially planar. nih.govnih.gov For instance, in 5-bromo-1H-pyrrolo[2,3-b]pyridine, the dihedral angle between the planes of the pyrrole and pyridine rings is a mere 2.09 (14)°. nih.gov A similar near-planar conformation is expected for this compound, with the chloro and nitro substituents lying close to the plane of the bicyclic core. Bond lengths and angles are anticipated to be within the normal ranges for this class of heterocyclic compounds. nih.gov
The crystal packing of 7-azaindole (B17877) derivatives is consistently dominated by the formation of hydrogen-bonded dimers. nih.govnih.govjetir.org It is highly probable that molecules of this compound would exhibit similar behavior, connecting into centrosymmetric dimers through pairs of intermolecular N—H···N hydrogen bonds. nih.gov In this arrangement, the pyrrole N-H of one molecule would bond to the pyridine nitrogen (N7) of a neighboring, inverted molecule.
Given the rigid, fused-ring nature of the pyrrolo[2,3-b]pyridine core, significant conformational polymorphism is not expected. The solid-state conformation is primarily defined by the near-planar arrangement of the bicyclic system. nih.gov Any variations in crystal packing would likely arise from different arrangements of the hydrogen-bonded dimers (polymorphism), rather than from different conformations (rotamers) of the molecule itself. The orientation of the nitro group relative to the ring would be fixed by conjugation and steric factors.
Advanced Spectroscopic Techniques for Structural Probing
Spectroscopy offers a powerful lens for examining molecular structure, particularly for aspects that are dynamic or not captured in a static crystal structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for confirming the chemical structure and investigating dynamic processes like tautomerism. bohrium.comncl.res.in
For this compound, annular tautomerism is a possibility, involving the migration of the proton between the two nitrogen atoms of the pyrrole and pyridine rings (1H- and 7H-tautomers). High-resolution ¹H and ¹³C NMR spectroscopy in various solvents can be used to determine the position of this equilibrium. bohrium.comrsc.org The presence of a single set of sharp resonance signals in the NMR spectrum typically indicates that one tautomer is dominant or that there is a rapid exchange between tautomers on the NMR timescale. copernicus.org
Due to the rigid fused-ring system, significant conformational dynamics are not anticipated for the core structure. The ¹H and ¹³C NMR chemical shifts can be predicted based on the known effects of the electron-withdrawing chloro and nitro substituents on the pyrrolopyridine scaffold.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| H1 (N-H) | 11.0 - 13.0 | - | Broad signal, chemical shift is highly dependent on solvent and concentration. |
| H2 | 7.5 - 8.0 | 120 - 130 | The chemical shift is influenced by the adjacent chloro group. |
| C3 | - | 110 - 120 | Carbon bearing the chlorine atom. |
| H4 | 8.5 - 9.0 | 135 - 145 | Expected to be downfield due to the anisotropic effect of the nitro group and deshielding from the pyridine nitrogen. |
| C5 | - | 140 - 150 | Carbon bearing the nitro group. |
| H6 | 8.8 - 9.3 | 145 - 155 | Expected to be the most downfield aromatic proton due to proximity to the pyridine nitrogen and the nitro group. |
| C3a / C7a | - | 145 - 155 | Bridgehead carbons. |
| Note: | Predicted values | based on | data from analogous substituted 7-azaindole systems and general substituent effects. Actual experimental values may vary. |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is highly effective for identifying functional groups and confirming molecular structure. The analysis is often supported by theoretical calculations, such as Density Functional Theory (DFT), to assign specific vibrational modes. semanticscholar.orgresearchgate.net
The vibrational spectrum of this compound would be characterized by several key absorption bands:
N-H Stretching: A prominent band in the region of 3200–3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring. researchgate.net
NO₂ Vibrations: Strong bands corresponding to the asymmetric (ν_as_) and symmetric (ν_s_) stretching of the nitro group, typically found near 1500–1560 cm⁻¹ and 1345–1385 cm⁻¹, respectively. researchgate.net
Aromatic C-H and C=C/C=N Stretching: A series of bands in the 3000–3100 cm⁻¹ region for aromatic C-H stretching and in the 1400–1650 cm⁻¹ region for the ring stretching vibrations.
C-Cl Stretching: A band in the fingerprint region, generally between 600 and 800 cm⁻¹, corresponding to the C-Cl stretch.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| N-H Stretch | 3200 - 3400 | FT-IR |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |
| Asymmetric NO₂ Stretch (ν_as) | 1500 - 1560 | FT-IR, FT-Raman |
| Symmetric NO₂ Stretch (ν_s_) | 1345 - 1385 | FT-IR, FT-Raman |
| Aromatic Ring Stretching (C=C, C=N) | 1400 - 1650 | FT-IR, FT-Raman |
| C-Cl Stretch | 600 - 800 | FT-IR, FT-Raman |
| Note: | Frequencies are | based on |
| analogous compounds and standard group frequency charts. The exact positions can be confirmed by experimental measurement and DFT calculations. researchgate.netresearchgate.netresearchgate.net |
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is an indispensable analytical technique for elucidating the structure of novel compounds by analyzing the fragmentation patterns of their ionized forms. The fragmentation of this compound under mass spectrometric conditions, particularly using electron ionization (EI), provides significant insights into its structural stability and the relative bond strengths within the molecule. The presence of nitro and chloro substituents on the 7-azaindole core dictates a complex and informative fragmentation cascade. bohrium.comresearchgate.net
Upon ionization, the molecular ion ([M]⁺) of this compound is formed. A salient feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic peak at M+2. libretexts.org Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the mass spectrum will exhibit two molecular ion peaks separated by two mass-to-charge (m/z) units, with the M+2 peak having roughly one-third the intensity of the M⁺ peak. libretexts.org
The fragmentation of nitroaromatic compounds is well-documented and typically involves the loss of the nitro group. nih.govnih.gov This can occur through several competing pathways, including the elimination of a nitro radical (•NO₂) or a neutral nitric oxide molecule (NO), often preceded or followed by rearrangements. bohrium.comnih.gov For instance, the molecular ion can undergo the loss of a nitro group to form a significant fragment ion.
Another primary fragmentation pathway for this compound involves the cleavage of the carbon-chlorine bond, leading to the loss of a chlorine radical (•Cl). bohrium.com The stability of the resulting cation often influences the prevalence of this fragmentation route.
Further fragmentation can involve the pyrrolo[2,3-b]pyridine core itself. The loss of hydrogen cyanide (HCN) is a characteristic fragmentation pattern for indole (B1671886) and azaindole derivatives, arising from the cleavage of the pyrrole ring. scirp.org
The interplay of these fragmentation pathways—loss of the nitro group, expulsion of the chlorine atom, and cleavage of the heterocyclic ring system—provides a detailed structural fingerprint of this compound. High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of each fragment ion, thereby solidifying the proposed fragmentation pathways.
A summary of the plausible key fragmentation pathways for this compound under electron ionization is presented below.
Table 1: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ³⁵Cl isotope) | Proposed Fragment Identity | Proposed Fragmentation Pathway |
| 197 | [M]⁺ | Molecular Ion |
| 199 | [M+2]⁺ | Isotopic molecular ion containing ³⁷Cl |
| 167 | [M - NO]⁺ | Loss of nitric oxide from the molecular ion |
| 151 | [M - NO₂]⁺ | Loss of a nitro radical from the molecular ion |
| 162 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion |
| 124 | [M - NO₂ - HCN]⁺ | Loss of hydrogen cyanide from the [M - NO₂]⁺ fragment |
Computational and Theoretical Studies
Electronic Structure Calculations and Molecular Properties
DFT and ab initio methods form the cornerstone of modern computational chemistry, providing a framework for calculating the electronic structure of molecules. scirp.org These calculations can yield optimized molecular geometries, total energies, and wavefunctions, from which numerous other properties can be derived. For a molecule like 3-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, DFT calculations, often using functionals like B3LYP, would be the typical starting point to understand its fundamental electronic nature. mdpi.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. For substituted azaindoles, the distribution of HOMO and LUMO across the molecule can predict the most likely sites for electrophilic and nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Energies (Hypothetical Data)
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -3.2 |
| HOMO-LUMO Gap | 4.3 |
| Note: This data is hypothetical and for illustrative purposes only, representing typical values for similar heterocyclic compounds. |
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive and negative potential. Red areas typically signify electron-rich regions, which are susceptible to electrophilic attack, while blue areas denote electron-poor regions, prone to nucleophilic attack. Analysis of the ESP map for this compound would reveal the influence of the electron-withdrawing nitro group and the chlorine atom on the charge distribution of the pyrrolopyridine core.
The aromaticity of the fused ring system in this compound is a key determinant of its stability and reactivity. Computational methods can quantify aromaticity through indices such as the Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would clarify the extent of electron delocalization within both the pyrrole (B145914) and pyridine (B92270) rings, and how it is affected by the chloro and nitro substituents.
Reaction Mechanism Predictions and Energy Landscapes
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy landscape for a given reaction can be constructed. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations. Characterizing the geometry and energy of transition states is crucial for understanding reaction kinetics and selectivity. researchgate.net
Solvent Effects on Reactivity and Equilibrium
A thorough search of published scientific literature and chemical databases has not yielded specific studies focused on the quantitative effects of solvents on the reactivity and equilibrium of this compound. While synthetic procedures for related compounds inherently use solvents, dedicated computational studies detailing how solvent properties such as polarity, proticity, and dielectric constant influence the kinetics, thermodynamics, and transition state geometries of reactions involving this specific molecule are not available. Consequently, no data tables quantifying these effects can be presented.
Molecular Dynamics Simulations and Conformational Studies
There is a notable absence of published research detailing molecular dynamics simulations or in-depth conformational analyses specifically for this compound. Such studies are crucial for understanding the flexibility of the molecule and its interactions on a nanoscale, yet it appears this specific derivative has not been a target for such investigations in the available literature.
No specific data from molecular dynamics simulations on the intramolecular interactions, such as the rotational barriers around the C-N bonds or the planarity of the bicyclic system under thermal motion, have been reported for this compound. Similarly, studies detailing its intermolecular interaction dynamics, for instance, its propensity for self-association or its specific interaction patterns with solvent molecules over time, are absent from the current body of scientific literature.
An extensive review of the literature found no instances where this compound was investigated as a ligand for non-clinical applications such as in the design of homogeneous or heterogeneous catalysts. The pyrrolo[2,3-b]pyridine scaffold is known to coordinate with metal centers, but specific binding energy calculations, coordination geometries, or catalytic activity studies involving the 3-chloro-5-nitro substituted variant have not been published. Therefore, no data tables on its binding affinities or catalytic performance are available.
Applications in Chemical Synthesis and Materials Science
Role as a Precursor for Complex Heterocyclic Systems
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole (B17877), is a prominent heterocyclic system in medicinal chemistry and materials science. The presence of a halogen and a nitro group in 3-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine enhances its utility as a starting material for the construction of more elaborate molecular structures.
Building Blocks for Polycyclic Aromatic Nitrogen Heterocycles
Polycyclic aromatic nitrogen heterocycles are a class of compounds with significant interest due to their diverse biological activities and applications in materials science. The 1H-pyrrolo[2,3-b]pyridine core is a fundamental unit in the synthesis of such systems. For instance, the pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analogue, is a key component in many biologically active compounds, including kinase inhibitors. mdpi.com The synthesis of these tricyclic systems often involves the use of functionalized pyrrolopyridine precursors. mdpi.commdpi.com
The chloro group at the 3-position of this compound can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. mdpi.comnih.gov These reactions allow for the introduction of aryl, heteroaryl, or amino substituents, thereby building up the complexity of the molecule. The nitro group at the 5-position can be reduced to an amino group, which can then be further functionalized or participate in cyclization reactions to form additional fused rings. This dual functionality makes this compound a potent precursor for a library of polycyclic aromatic nitrogen heterocycles. The synthesis of pyrrolo[3,4-b]pyridin-5-ones, for example, demonstrates the utility of functionalized pyridines in creating fused heterocyclic systems. mdpi.com
The general strategy involves a stepwise or one-pot synthesis approach where the pyrrolopyridine core is sequentially elaborated. The table below illustrates the types of polycyclic systems that can be accessed from pyrrolopyridine-based precursors.
| Precursor Type | Reaction Type | Resulting Polycyclic System | Reference |
| Halogenated Pyrrolopyridine | Suzuki-Miyaura Coupling | Aryl-substituted Pyrrolopyridines | mdpi.com |
| Halogenated Pyrrolopyridine | Buchwald-Hartwig Amination | Amino-substituted Pyrrolopyridines | mdpi.comnih.gov |
| Functionalized Pyrrolopyridine | Cyclization Reactions | Pyrrolo[2,3-d]pyrimidines | mdpi.com |
Synthesis of Macrocyclic Structures and Frameworks
The synthesis of macrocyclic compounds containing heterocyclic motifs is an area of growing interest for applications in host-guest chemistry, catalysis, and as therapeutic agents. While there is no specific literature detailing the use of this compound in the synthesis of macrocycles, its bifunctional nature suggests its potential as a building block for such structures. The chloro and nitro groups can be manipulated to introduce reactive functionalities at both ends of the molecule, which can then be cyclized with a suitable linker to form a macrocyclic framework. For example, the synthesis of macrocyclic pyrazolo[1,5-a] nih.govnih.govrsc.orgtriazine compounds has been reported, highlighting the feasibility of constructing macrocycles from nitrogen-containing heterocycles.
Development of Chemical Probes and Tools for Biological Systems
The unique structural features of the 1H-pyrrolo[2,3-b]pyridine scaffold have led to its use in the development of chemical probes and tools for studying biological processes. These tools are instrumental in understanding enzyme function and cellular signaling pathways.
Use in Enzyme Inhibition Studies as Research Tools
The 1H-pyrrolo[2,3-b]pyridine core is a well-established scaffold for the design of enzyme inhibitors, particularly kinase inhibitors. rsc.orgnih.gov Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to be potent inhibitors of various kinases, such as Fibroblast Growth Factor Receptor (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R). mdpi.comrsc.orgnih.gov
The compound this compound can serve as a key intermediate in the synthesis of libraries of potential kinase inhibitors. The chloro group can be displaced by various nucleophiles to introduce diversity at this position, while the nitro group can be reduced and acylated or sulfonylated to probe the binding pocket of the target enzyme. The development of such focused libraries is a powerful tool in drug discovery and for studying the structure-activity relationships (SAR) of enzyme inhibitors. The table below summarizes some of the kinase targets inhibited by pyrrolopyridine-based compounds.
| Kinase Target | Pyrrolopyridine Scaffold | IC50 | Reference |
| FGFR1 | 1H-pyrrolo[2,3-b]pyridine derivative | 7 nM | rsc.orgnih.gov |
| FGFR2 | 1H-pyrrolo[2,3-b]pyridine derivative | 9 nM | rsc.orgnih.gov |
| FGFR3 | 1H-pyrrolo[2,3-b]pyridine derivative | 25 nM | rsc.orgnih.gov |
| FMS Kinase | Pyrrolo[3,2-c]pyridine derivative | 30 nM | nih.gov |
| LRRK2 G2019S | Pyrrolo[3,2-c]pyridine derivative | 2 nM | acs.org |
Application in Cellular Signaling Pathway Investigations (as probes)
Beyond enzyme inhibition, functionalized 1H-pyrrolo[2,3-b]pyridines can be developed into chemical probes to investigate cellular signaling pathways. These probes can be designed to interact with specific cellular targets or to respond to changes in the cellular environment. For instance, a derivative of 1H-pyrrolo[2,3-b]pyridine has been utilized as a molecular probe in the study of auxin physiology.
The presence of the nitro group in this compound offers an opportunity for the development of fluorescent probes. The nitro group is known to quench fluorescence, and its reduction to an amino group can lead to a "turn-on" fluorescent response. This property can be exploited to design probes that report on reductive environments within the cell or the activity of specific nitroreductases. Furthermore, the development of aggregation-induced emission (AIE) fluorescent probes based on imidazo[1,2-a]pyridine (B132010) for the detection of hydrogen peroxide highlights the potential of related heterocyclic systems in cellular imaging. mdpi.com
Ligand Design for Coordination Chemistry and Catalysis
The nitrogen atoms in the 1H-pyrrolo[2,3-b]pyridine ring system, along with the potential for introducing other donor atoms through functionalization, make it an attractive scaffold for the design of ligands in coordination chemistry and catalysis. The coordination chemistry of azaindoles is a rich field of study.
The nitro group in this compound can also participate in coordination to metal centers, as has been observed for other nitro-containing ligands. mdpi.com The combination of the pyrrolopyridine core and the nitro group could lead to ligands with interesting electronic properties and coordination behavior. Such ligands could be employed in the development of new catalysts for a variety of organic transformations or in the construction of functional coordination polymers and metal-organic frameworks (MOFs). The ability of the ligand to be further functionalized via its chloro group adds another layer of tunability to the properties of the resulting metal complexes.
Applications in Organic Electronic Materials and Optoelectronics
Organic Semiconductors and Field-Effect Transistors
The pyrrolo[2,3-b]pyridine (PPy) core, being a pyrrole-based fused ring system, has been explored as a potential donor moiety in the design of organic semiconducting materials. acs.org Pyrrolic compounds are known for being electron-rich, a desirable characteristic for hole-transporting (p-type) semiconductors used in organic field-effect transistors (OFETs). acs.org However, the stability of simple pyrrole-based materials under ambient conditions can be a challenge. acs.org Fusing the pyrrole (B145914) ring with a pyridine (B92270) ring, as in the PPy scaffold, is a strategy to enhance stability while retaining valuable electronic properties.
In a comparative study, the potential of PPy as a donor unit in donor-acceptor-donor (D-A-D) type semiconducting small molecules for OFETs was investigated. acs.org Although to date, PPy has not been widely reported in organic electronics applications, this research highlights its potential. acs.org The study aimed to understand the structure-property relationships of fused-pyrrole donor blocks in benzothiadiazole-acceptor-based D-A-D semiconducting small molecules. acs.org While specific performance data for a PPy-based OFET was not detailed in the comparative evaluation, the exploration of such fused systems is a crucial step toward developing novel organic semiconductors. acs.org The inherent properties of the pyrrolo[2,3-b]pyridine moiety suggest it could be a valuable building block for future organic electronic materials. acs.org
Table 1: Comparison of Donor Moieties for Organic Semiconductors (Data derived from a comparative study of pyrrole-fused systems)
| Donor Moiety | Chemical Family | Key Characteristics | Potential Application | Reference |
| 1H-Indole (IN) | Pyrrole-fused | Fused pyrrole ring system | Organic Semiconductors | acs.org |
| Pyrrolo[2,3-b]pyridine (PPy) | Pyrrole-fused | Fused pyrrole and pyridine rings, enhanced stability | Organic Semiconductors | acs.org |
This table illustrates the consideration of Pyrrolo[2,3-b]pyridine within the broader context of developing organic semiconductors.
Fluorescent Dyes and Probes for Material Science
The photophysical properties of heterocyclic compounds are of great interest for applications such as fluorescent dyes and probes. The emission characteristics of such molecules can be highly sensitive to their chemical environment and substitution patterns. While there is no specific research on the fluorescent properties of this compound, studies on related substituted pyrrole-based fused systems provide insights into the potential of this class of compounds.
For instance, unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles have been synthesized and their absorption and fluorescence properties investigated. rsc.org The position of substituents was found to have a significant impact on the photophysical behavior. A derivative with a p-diethylaminophenyl substituent at the 5-position exhibited solvatochromic fluorescence, with the emission wavelength shifting from 393 nm in n-hexane to 446 nm in acetonitrile (B52724). rsc.org In contrast, a 6-substituted derivative displayed more complex behavior, including locally excited fluorescence in nonpolar solvents and twisted intramolecular charge transfer (TICT) fluorescence in polar solvents, leading to a large Stokes shift. rsc.org One of the derivatives also showed fluorescence in the solid state. rsc.org
Another study on pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines (PPP) also demonstrated that substituents at the 4-position influence the absorption and emission maxima. cdnsciencepub.comresearchgate.net These findings underscore the principle that the core heterocyclic structure, when appropriately functionalized, can be tailored to create fluorescent materials with specific properties. The presence of both an electron-withdrawing nitro group and a chloro substituent on the this compound scaffold suggests that it could possess interesting photophysical properties, though experimental validation is required.
Table 2: Photophysical Properties of a Substituted 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) Derivative (Compound 5) (Illustrative data from a related heterocyclic system)
| Solvent | Absorption Max (λab) | Emission Max (λfl) | Stokes Shift | Reference |
| n-Hexane | Not specified | 393 nm | Not specified | rsc.org |
| Acetonitrile | Not specified | 446 nm | Not specified | rsc.org |
This table showcases how solvent polarity can influence the fluorescence of a related pyrrole-based fused ring system, a common characteristic of fluorescent dyes.
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Methodologies
The synthesis of highly functionalized 7-azaindole (B17877) cores, such as 3-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, remains a focal point for future research. While established methods exist, the development of more efficient, scalable, and versatile synthetic routes is paramount. Future endeavors will likely concentrate on several key areas:
Palladium-Catalyzed Cross-Coupling Reactions: Building upon the success of palladium-catalyzed reactions in heterocyclic chemistry, future research will likely explore novel cross-coupling strategies to introduce a wider array of substituents onto the pyrrolo[2,3-b]pyridine core. nih.gov This includes the development of more active and selective catalyst systems for reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of diverse libraries of derivatives for biological screening. mdpi.comnih.gov
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of heterocyclic compounds. mdpi.com Further exploration of microwave-assisted protocols for the synthesis of this compound and its analogs could lead to more rapid and energy-efficient production methods.
Exploration of Unconventional Reactivity Patterns and Transformations
Beyond established synthetic transformations, the future of research on this compound will involve delving into its unconventional reactivity to access novel chemical space. The unique electronic nature of this scaffold, influenced by the chloro and nitro substituents, opens the door to previously unexplored chemical transformations.
Regioselective Functionalization: A key challenge and opportunity lies in the selective functionalization of the pyrrolo[2,3-b]pyridine ring system. Future research will likely focus on developing methods for the precise introduction of functional groups at specific positions, beyond the established 3 and 5 positions. This could involve the use of directing groups or the exploration of novel catalyst systems that can overcome the inherent reactivity patterns of the molecule.
Catalytic Asymmetric Reactions: The development of catalytic asymmetric methods to introduce chirality into derivatives of this compound is a significant area for future exploration. This would enable the synthesis of enantiomerically pure compounds, which is often crucial for optimizing biological activity and reducing off-target effects in drug discovery.
Photocatalysis: The use of visible-light photocatalysis offers a mild and environmentally friendly approach to organic synthesis. Investigating the photocatalytic transformations of this compound could unveil novel reaction pathways, such as C-H functionalization or the introduction of complex molecular fragments under green conditions.
Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring
To gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound, the application of advanced analytical techniques for real-time monitoring is crucial. Process Analytical Technology (PAT) is becoming increasingly important in chemical synthesis for ensuring process robustness and quality. mdpi.com
Future research will likely leverage a variety of spectroscopic methods:
In-situ FTIR and NMR Spectroscopy: The use of in-situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products throughout a chemical reaction. nih.govmagritek.com This data is invaluable for optimizing reaction conditions, identifying transient intermediates, and elucidating complex reaction mechanisms.
Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy can also be employed for the in-line monitoring of chemical reactions, offering insights into molecular vibrations and structural changes. mdpi.com
Mass Spectrometry: Real-time mass spectrometry techniques can be used to track the formation of products and byproducts with high sensitivity and specificity, aiding in the rapid optimization of reaction conditions.
The integration of these techniques into flow chemistry setups will be particularly powerful for the continuous and controlled synthesis of this compound derivatives.
Integration with Machine Learning and Artificial Intelligence for Property Prediction and Synthesis Design
The intersection of chemistry and artificial intelligence (AI) is a rapidly emerging field with the potential to revolutionize drug discovery and materials science. For this compound, AI and machine learning can be powerful tools for accelerating research and development.
Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the physicochemical properties, biological activities, and potential toxicities of novel derivatives of this compound. This can help to prioritize the synthesis of the most promising candidates, saving time and resources.
Retrosynthetic Analysis: AI-powered retrosynthesis tools can assist chemists in designing novel and efficient synthetic routes to target molecules. By analyzing vast databases of chemical reactions, these tools can propose innovative synthetic strategies that may not be immediately obvious to a human chemist.
De Novo Design: Generative AI models can be used to design entirely new molecules with desired properties. By learning the underlying patterns in chemical space, these models can propose novel this compound derivatives with optimized characteristics for specific applications. A recent development in this area is a generative AI system called DELID, which can infer electron-level characteristics of large molecules to predict properties without extensive quantum mechanical calculations.
Sustainable Chemical Synthesis of Pyrrolo[2,3-b]pyridine Derivatives
In an era of increasing environmental awareness, the development of sustainable and green chemical processes is of paramount importance. Future research on the synthesis of this compound and its derivatives will undoubtedly be guided by the principles of green chemistry.
Key areas of focus will include:
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Future research could explore the use of biocatalysts for the synthesis and modification of the pyrrolo[2,3-b]pyridine core.
Green Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, ionic liquids, or supercritical fluids, is a key aspect of sustainable chemistry. researchgate.net Investigating the synthesis of this compound in such solvent systems will be a priority. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product (high atom economy) is a fundamental principle of green chemistry. Future synthetic strategies will aim to minimize waste by designing more atom-economical transformations.
Renewable Feedstocks: Exploring the use of renewable feedstocks as starting materials for the synthesis of the pyrrolo[2,3-b]pyridine scaffold is a long-term goal for sustainable chemistry.
By focusing on these future research directions, the scientific community can continue to unlock the full potential of this compound and its derivatives, paving the way for the development of new technologies and therapies that benefit society while minimizing environmental impact.
Q & A
Q. Basic
Q. Advanced
- Single-crystal X-ray diffraction : Resolves regiochemical uncertainties, as seen in N-alkylated derivatives (e.g., N-benzyl analogs). SHELXL refinement protocols are recommended for accurate electron density mapping .
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian) to validate tautomeric forms or charge distribution .
What methodologies are employed to study the structure-activity relationships (SAR) of this compound in kinase inhibition?
Q. Basic
Q. Advanced
- Crystallographic docking : Resolve binding modes using PDB structures (e.g., 4YTL for JAK3). Nitro groups often engage in π-stacking with Phe residues, while chloro substituents occupy hydrophobic pockets .
- Free-energy perturbation (FEP) : Quantify the impact of substituents on binding affinity using molecular dynamics simulations (e.g., Schrödinger’s FEP+) .
How can researchers address contradictions in biological activity data for analogs of this compound?
Advanced
Contradictions may arise from assay variability or off-target effects. Strategies include:
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) and cellular proliferation assays (e.g., MTT) .
- Metabolic stability testing : Assess CYP450 interactions or plasma protein binding to rule out pharmacokinetic artifacts .
- Proteome-wide profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify unintended targets .
What crystallographic techniques are recommended for characterizing nitro-substituted pyrrolo[2,3-b]pyridines?
Q. Advanced
- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve nitro group geometry and hydrogen bonding .
- Twinned data refinement : For crystals with merohedral twinning, employ SHELXL’s TWIN/BASF commands .
- Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., C–H···O nitro contacts) to explain packing motifs .
How can regioselective functionalization of the pyrrolo[2,3-b]pyridine core be achieved for derivatization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
